molecular formula C9H11FN2O B6163437 4-(6-fluoropyridin-3-yl)morpholine CAS No. 1801986-12-8

4-(6-fluoropyridin-3-yl)morpholine

Cat. No.: B6163437
CAS No.: 1801986-12-8
M. Wt: 182.2
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Description

4-(6-fluoropyridin-3-yl)morpholine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines and morpholines. It is characterized by the presence of a fluorine atom on the pyridine ring and a morpholine ring attached to the pyridine at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoropyridin-3-yl)morpholine typically involves the following steps:

    Fluorination of Pyridine:

    Formation of Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols, aziridines, or epoxides through cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluorinated pyridine with the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoropyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-fluoropyridin-3-yl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-fluoropyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease. The compound binds to the active site of LRRK2, inhibiting its kinase activity and modulating downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-fluoropyridin-3-yl)morpholine is unique due to the specific positioning of the fluorine atom and the morpholine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as a pharmacophore in drug discovery highlight its significance in scientific research .

Properties

IUPAC Name

4-(6-fluoropyridin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVCGFDIYZWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801986-12-8
Record name 4-(6-fluoropyridin-3-yl)morpholine
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